molecular formula C12H25NO4 B15165650 Decanedioic acid--N-methylmethanamine (1/1) CAS No. 629597-42-8

Decanedioic acid--N-methylmethanamine (1/1)

Cat. No.: B15165650
CAS No.: 629597-42-8
M. Wt: 247.33 g/mol
InChI Key: IBGQEAAKZMILJQ-UHFFFAOYSA-N
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Description

Decanedioic acid--N-methylmethanamine (1/1) is a 1:1 molecular complex formed between decanedioic acid (sebacic acid, C₁₀H₁₈O₄) and N-methylmethanamine (methylamine, C₂H₇N). This compound represents an acid-amine salt, where the carboxylic acid groups of decanedioic acid interact with the amine group of N-methylmethanamine.

Decanedioic acid is a C10 dicarboxylic acid with industrial relevance in polymer production (e.g., nylons) and ester derivatives . N-methylmethanamine, a simple primary amine, is involved in synthetic pathways for pharmaceuticals and surfactants . The 1:1 complex likely exhibits ionic characteristics, influencing solubility, thermal stability, and reactivity.

Properties

CAS No.

629597-42-8

Molecular Formula

C12H25NO4

Molecular Weight

247.33 g/mol

IUPAC Name

decanedioic acid;N-methylmethanamine

InChI

InChI=1S/C10H18O4.C2H7N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;1-3-2/h1-8H2,(H,11,12)(H,13,14);3H,1-2H3

InChI Key

IBGQEAAKZMILJQ-UHFFFAOYSA-N

Canonical SMILES

CNC.C(CCCCC(=O)O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanedioic acid–N-methylmethanamine (1/1) typically involves the reaction of decanedioic acid with N-methylmethanamine under controlled conditions. The reaction is usually carried out in a solvent such as water or an organic solvent like ethanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of decanedioic acid–N-methylmethanamine (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of biotechnological methods, such as biotransformation using microorganisms like Candida tropicalis, has also been explored for the production of related compounds .

Chemical Reactions Analysis

Types of Reactions

Decanedioic acid–N-methylmethanamine (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield decanedioic acid derivatives, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Decanedioic acid–N-methylmethanamine (1/1) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of decanedioic acid–N-methylmethanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Hexamethylenediamine Adipate (1:1)

Components : Adipic acid (C₆H₁₀O₄) and hexamethylenediamine (C₆H₁₆N₂) .
Molecular Weight : 262.35 g/mol.
Applications : Precursor for nylon 6,6 production, leveraging the diamine-diacid salt’s ability to polymerize into long-chain polyamides.
Key Differences :

  • Decanedioic acid--N-methylmethanamine uses a longer-chain diacid (C10 vs. C6) and a monoamine (vs. diamine), preventing polymerization.
  • The absence of diamine groups in the target compound limits its use in high-strength polymers but may enhance surfactant or ionic liquid properties .

PA 410 (Polyamide 410)

Components : 1,10-decanedioic acid and butane-1,4-diamine .
Molecular Weight : Polymer (repeating units).
Applications : High-performance polyamide for engineering plastics, with superior thermal stability and mechanical strength.
Key Differences :

  • PA 410 requires a diamine (butane-1,4-diamine) for polymerization, whereas the target compound’s monoamine structure restricts polymer formation.
  • The 1:1 complex may serve as a monomeric ionic compound rather than a polymeric material .

Decanedioic Acid, Bis(2-ethylhexyl) Ester

Components: Decanedioic acid and 2-ethylhexanol (ester derivative) . Molecular Weight: 426.6 g/mol. Applications: Plasticizer and lubricant due to its non-polar ester groups. Key Differences:

  • The ester derivative lacks ionic interactions, resulting in lower polarity compared to the acid-amine complex.

N-Methyl-1-octadecanaminium Chloride

Components : Octadecanamine derivative with methyl and chloride groups .
Molecular Weight : 320.002 g/mol.
Applications : Surfactant or antimicrobial agent due to its quaternary ammonium structure.
Key Differences :

  • The quaternary ammonium salt has permanent positive charges, whereas the target compound’s charge depends on pH and protonation states.
  • The long alkyl chain in N-methyl-1-octadecanaminium chloride enhances hydrophobicity, unlike the C10 diacid in the target compound .

Data Table: Comparative Analysis

Compound Name Acid Component Amine Component Molecular Weight (g/mol) Key Applications Reference
Decanedioic acid--N-methylmethanamine (1/1) Decanedioic acid N-methylmethanamine ~215.3* Surfactants, ionic liquids -
Hexamethylenediamine adipate (1:1) Adipic acid Hexamethylenediamine 262.35 Nylon 6,6 precursor
PA 410 1,10-decanedioic acid Butane-1,4-diamine Polymer Engineering plastics
Decanedioic acid, bis(2-ethylhexyl) ester Decanedioic acid 2-ethylhexanol (ester) 426.6 Plasticizers, lubricants
N-Methyl-1-octadecanaminium chloride - N-methyloctadecanamine 320.002 Surfactants, antimicrobials

*Estimated based on stoichiometric neutralization: Decanedioic acid (202.25) + N-methylmethanamine (31.06) – H₂O (18.015) = 215.3 g/mol.

Research Findings and Implications

  • Thermal Properties : Decanedioic acid derivatives exhibit high thermal stability (e.g., PA 410’s processing at 185–205°C ), which the ionic complex may share, albeit with lower melting points due to ionic interactions.
  • Biological Activity : While decanedioic acid esters show antioxidant properties (IC₅₀ = 47.82 µg/mL ), the acid-amine complex might differ in bioactivity due to altered solubility and charge.

Biological Activity

Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with significant biological activities and applications in various fields, including biochemistry and pharmacology. When combined with N-methylmethanamine in a 1:1 ratio, this compound exhibits unique properties that merit detailed exploration.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 693-23-2

Decanedioic acid is characterized by its long hydrocarbon chain and two carboxylic acid groups, making it an alpha, omega-dicarboxylic acid. Its structure allows it to participate in various biochemical reactions, particularly as an intermediate in the synthesis of polymers and other industrial chemicals.

Biological Activity

1. Enzyme Inhibition

Decanedioic acid acts as an inhibitor of alcohol dehydrogenase (EC 1.1.1.1), which is crucial in the metabolism of alcohol in humans. This inhibition can lead to altered metabolic pathways, potentially impacting alcohol metabolism and toxicity levels in biological systems .

2. Cytotoxic Effects

Research has demonstrated that decanedioic acid exhibits cytotoxic properties at certain concentrations. For instance, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, indicating its potential use as an antimicrobial agent . The minimum inhibitory concentration (MIC) for decanedioic acid is notably low, suggesting that even small amounts can have significant biological effects.

Study on Biotransformation

A study explored the biotransformation of methyl decanoate to sebacic acid using decane induction. It was found that the presence of decanedioic acid inhibited this transformation process when concentrations exceeded 0.4 g/L. This highlighted the compound's dual role as both a substrate and an inhibitor within metabolic pathways .

Concentration (g/L)Effect on Transformation
0.2Minimal inhibition
0.4Significant inhibition
0.5 - 1.524–32% reduction

Pharmacokinetics Study

A pharmacokinetic study indicated that medium-chain fatty acids, including decanedioic acid, are metabolized into dicarboxylates that are absorbed into circulation more effectively when subjected to enzyme treatment. This suggests that enzymatic manipulation can enhance the bioavailability of decanedioic acid derivatives in therapeutic applications .

Applications in Industry

Decanedioic acid serves as a vital intermediate in producing plasticizers, lubricants, adhesives, and polyesters. Its ability to act as a building block for various polymers underscores its importance in materials science and industrial chemistry .

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